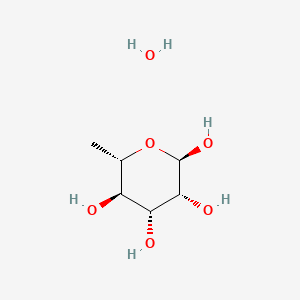

L-Rhamnose monohydrate

Übersicht

Beschreibung

Alpha-L-Rhamnose monohydrate is a naturally occurring deoxy sugar found in plants and bacteria. It is a component of plant cell wall polysaccharides, such as rhamnogalacturonan I and rhamnogalacturonan II, and plays a crucial role in maintaining the structure of the cell wall . Additionally, it is a component of bacterial polysaccharides, contributing to the pathogenicity of certain bacteria .

Vorbereitungsmethoden

Alpha-L-Rhamnose monohydrate can be synthesized through various methods. One common method involves crystallizing the compound from water or ethanol. It crystallizes easily as the monohydrate by evaporating a solution in methanol (90%) and water (10%) . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as plants and bacteria.

Analyse Chemischer Reaktionen

Alpha-L-Rhamnose monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may use reducing agents like sodium borohydride. Substitution reactions can involve various nucleophiles and electrophiles. Major products formed from these reactions include derivatives of alpha-L-Rhamnose, such as rhamnose-containing glycosides .

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Differentiation of Bacterial Species

L-Rhamnose monohydrate is extensively used in microbiological media, such as Rhamnose broth and Phenol Red Rhamnose broth. These media facilitate the differentiation of bacteria based on their ability to ferment rhamnose. For example, certain enteric bacteria can metabolize rhamnose, which aids in their identification during laboratory testing .

Potential Antibacterial Targets

Research indicates that rhamnose-containing polysaccharides are integral to the cell walls of specific bacteria. Understanding these biosynthetic pathways may reveal potential targets for antibacterial therapies . The unique presence of rhamnose in bacteria but not in mammals makes it a promising candidate for developing novel antibacterial agents .

Food Science Applications

Flavor Development

this compound is utilized as a starting material for producing furanones, compounds that contribute to flavor profiles in various foods, including baked goods and grilled meats. Its role in enhancing flavor reactions during cooking processes is well-documented .

Sweetening Agent

In addition to its flavor-enhancing properties, L-Rhamnose serves as a sweetening agent. Its low-caloric nature makes it an attractive alternative to traditional sugars in food formulations .

Biochemical Applications

Enzymatic Production of Rare Sugars

L-Rhamnose isomerases catalyze the conversion of L-Rhamnose to other rare sugars, such as L-mannose and D-allose. This enzymatic process has significant implications for the production of these sugars on an industrial scale, offering improved stability and process control when using immobilized bacterial enzymes .

Tumor Immunotherapy

Recent studies have shown that rhamnose-containing compounds can enhance antigenicity in immunotherapy applications. For instance, binding L-Rhamnose to carbohydrate antigens has been found to improve immune responses in murine models, suggesting potential therapeutic uses in cancer treatment .

Case Studies

Wirkmechanismus

The mechanism of action of L-Rhamnose monohydrate involves its role as a component of plant and bacterial cell walls. In plants, it helps maintain the structure of the cell wall by being part of polysaccharides like rhamnogalacturonan I and II . In bacteria, it acts as a major antigenic determinant, contributing to the pathogenicity of certain bacteria . Additionally, it is non-absorbable in humans but is fermented by intestinal microbes, which can slow down gastric emptying .

Vergleich Mit ähnlichen Verbindungen

Alpha-L-Rhamnose monohydrate can be compared with other similar compounds, such as rutinose (rhamnose-glucose), neohesperidose (rhamnose-glucose), and robinose (rhamnose-galactose) . These compounds share similar structural features but differ in their specific glycosidic linkages and biological roles. Alpha-L-Rhamnose monohydrate is unique in its widespread presence in both plant and bacterial cell walls and its role in maintaining cell wall integrity and contributing to bacterial pathogenicity .

Biologische Aktivität

L-Rhamnose monohydrate is a naturally occurring deoxy sugar that has garnered attention for its diverse biological activities and applications across various industries, including food, pharmaceuticals, and cosmetics. This article explores the biological activity of this compound, highlighting its prebiotic effects, antimicrobial properties, anti-inflammatory and antioxidant activities, and potential therapeutic applications.

Overview of this compound

This compound is a monosaccharide commonly found in plants and produced through microbial fermentation. It serves multiple functions in various industries due to its unique properties:

- Food Industry : Used as a flavor enhancer and sweetening agent.

- Pharmaceuticals : Potential applications in antimicrobial drug development.

- Cosmetics : Acts as a moisturizer and skin conditioning agent.

1. Prebiotic Effects

This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria. As a non-digestible carbohydrate, it serves as a food source for probiotics, leading to increased production of short-chain fatty acids (SCFAs) that contribute to improved gut health and immune function.

Key Findings :

- Increases beneficial bacteria populations.

- Enhances SCFA production, linked to various health benefits such as reduced inflammation and improved metabolic health .

2. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. This property positions it as a potential natural preservative in food products.

Antimicrobial Activity Table :

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella enterica | 10 |

These results suggest that L-Rhamnose can inhibit the growth of harmful bacteria effectively, making it valuable in food safety and preservation .

3. Anti-inflammatory and Antioxidant Activities

This compound has demonstrated anti-inflammatory properties by reducing oxidative stress in various cell types. This suggests its potential use in managing chronic inflammatory diseases.

Research Highlights :

- Reduces markers of inflammation in vitro.

- Exhibits antioxidant activity by scavenging free radicals, which may protect against oxidative damage .

Case Study 1: Prebiotic Effects on Gut Health

A clinical study investigated the effects of L-Rhamnose supplementation on gut microbiota composition and SCFA production in healthy adults. Participants who received L-Rhamnose showed a significant increase in beneficial bacteria (e.g., Bifidobacterium spp.) compared to the control group.

Case Study 2: Antimicrobial Efficacy

In another study, L-Rhamnose was tested for its efficacy against foodborne pathogens. Results indicated that incorporating L-Rhamnose into meat products significantly reduced bacterial counts during storage, demonstrating its potential as a natural preservative.

Eigenschaften

IUPAC Name |

6-methyloxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRKZHXOBMEUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6155-35-7 | |

| Record name | L-Rhamnose monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.